The FAM-DEALA-Hyp-YIPD Principle: A Technical Guide to VHL Binding
The FAM-DEALA-Hyp-YIPD Principle: A Technical Guide to VHL Binding
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core principles governing the interaction between the von Hippel-Lindau (VHL) protein and the fluorescently labeled peptide, FAM-DEALA-Hyp-YIPD. This interaction is a cornerstone for the development of competitive binding assays crucial in the discovery of ligands that target the VHL E3 ubiquitin ligase, a key player in cellular oxygen sensing and a high-value target in drug development, particularly for PROTACs (Proteolysis Targeting Chimeras).
Core Principle of VHL Recognition
The binding of the von Hippel-Lindau (VHL) protein to its primary substrate, the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α), is a critical cellular event that dictates the protein's stability and subsequent degradation. Under normal oxygen conditions (normoxia), a specific proline residue within the Oxygen-Dependent Degradation Domain (ODDD) of HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes.[1][2] This post-translational modification is the essential signal for recognition by VHL.[3][4][5][6]
The FAM-DEALA-Hyp-YIPD peptide is a synthetic construct that mimics the hydroxylated HIF-1α binding motif. The core recognition sequence, centered around the hydroxyproline (Hyp) residue, inserts into a specific hydrophobic pocket on the β-domain of VHL.[3][5][7] The hydroxyl group of the Hyp residue forms crucial hydrogen bonds with serine (Ser111) and histidine (His115) residues within the VHL binding pocket, ensuring high-affinity and specific recognition.[1][3][7] The surrounding amino acids of the DEALA and YIPD motifs contribute to the overall binding affinity through additional hydrophobic and electrostatic interactions.[7]
The N-terminal 5-carboxyfluorescein (FAM) group provides a fluorescent tag, enabling the use of this peptide in various biophysical assays to monitor its binding to VHL.
Quantitative Binding Data
The affinity of the FAM-DEALA-Hyp-YIPD peptide and related sequences for the VHL complex (typically VHL, Elongin B, and Elongin C - VCB) has been quantified using various biophysical techniques. The dissociation constant (Kd) is a key metric for this interaction, with lower values indicating higher affinity.
| Peptide Sequence | Method | Binding Constant | Reference |
| FAM-DEALA-Hyp-YIPD | Fluorescence Polarization | Kd = 180-560 nM | [8] |
| FAM-DEALA-Hyp-YIPD | Fluorescence Polarization | Kd = 560 nM | [1][9] |
| DEALA-Hyp-YIPD | Isothermal Titration Calorimetry | Kd = 180 nM | [1][9] |
| DEALA-Hyp-YIPD | Fluorescence Polarization | IC50 = 0.91 µM | [1][9] |
| FAM-DEALAHypYIPMDDDFQLRSF | Fluorescence Polarization | Kd = 3 nM | [10][11] |
Signaling Pathway and Logical Interaction
The following diagrams illustrate the key signaling pathway involving VHL and HIF-1α, and the logical principle of the FAM-DEALA-Hyp-YIPD peptide's interaction with VHL.
Figure 1: VHL-HIF-1α signaling pathway under normoxic and hypoxic conditions.
Figure 2: Logical diagram of FAM-DEALA-Hyp-YIPD mimicking the natural HIF-1α peptide for VHL binding.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the FAM-DEALA-Hyp-YIPD and VHL interaction are provided below.
Fluorescence Polarization (FP) Competition Assay
This assay is used to determine the binding affinity of unlabeled compounds by measuring their ability to displace the FAM-DEALA-Hyp-YIPD peptide from VHL.
Experimental Workflow:
Figure 3: Workflow for a Fluorescence Polarization (FP) competition assay.
Methodology:
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Reagent Preparation:
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Prepare a stock solution of the VHL-ElonginB-ElonginC (VCB) complex in a suitable assay buffer (e.g., 20 mM Bis-Tris pH 7.0, 150 mM NaCl, 1 mM DTT).
-
Prepare a stock solution of FAM-DEALA-Hyp-YIPD in DMSO and dilute to the final working concentration in the assay buffer.
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Prepare serial dilutions of the test compound in DMSO, followed by a further dilution in the assay buffer to maintain a constant final DMSO concentration (typically ≤1%).
-
-
Assay Plate Setup:
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In a 384-well, low-volume, black plate, add the VCB complex and the FAM-DEALA-Hyp-YIPD peptide to all wells except for the minimum polarization controls.
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Add the serially diluted test compound to the appropriate wells.
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For maximum polarization (bound) controls, add VCB complex, FAM-DEALA-Hyp-YIPD, and an equivalent volume of buffer with DMSO instead of the test compound.
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For minimum polarization (unbound) controls, add only the FAM-DEALA-Hyp-YIPD peptide and buffer with DMSO.
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-
Incubation and Measurement:
-
Shake the plate for 1 minute and then centrifuge for 1 minute to ensure homogeneity.
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate filters (e.g., excitation at 485 nm and emission at 520-535 nm).
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-
Data Analysis:
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The raw polarization values are normalized to the percent inhibition of binding using the maximum and minimum polarization controls.
-
An IC50 value is determined by fitting the percent inhibition data to a dose-response curve using appropriate software (e.g., Prism).
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Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction (Kd, stoichiometry, enthalpy, and entropy).
Methodology:
-
Sample Preparation:
-
Prepare solutions of the VCB complex and the unlabeled DEALA-Hyp-YIPD peptide in the same buffer (e.g., 20 mM Bis-Tris pH 7.0, 150 mM NaCl, 1 mM DTT). It is critical that the buffer composition is identical for both the protein and the peptide to avoid heat of dilution effects.
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The concentration of the VCB complex in the sample cell should be approximately 10-100 times the expected Kd. The peptide concentration in the syringe should be 10-20 times that of the VCB complex.
-
-
ITC Experiment Setup:
-
Thoroughly clean and rinse the ITC instrument sample cell and syringe.
-
Load the VCB complex solution into the sample cell and the peptide solution into the injection syringe.
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Set the experimental parameters, including the temperature (e.g., 25°C), the number and volume of injections (e.g., 16 injections of 2.4 µL each), and the spacing between injections.
-
-
Data Acquisition:
-
Perform the titration experiment, where the peptide is injected into the VCB complex solution at regular intervals. The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells.
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-
Data Analysis:
-
Integrate the heat flow peaks for each injection to obtain the heat change per injection.
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Plot the heat change per mole of injectant against the molar ratio of peptide to VCB complex.
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Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.
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Conclusion
The FAM-DEALA-Hyp-YIPD peptide is an invaluable tool for studying the VHL-HIF-1α interaction. Its well-characterized binding affinity and the robust biophysical assays it enables have been instrumental in the discovery and optimization of small molecule ligands targeting the VHL E3 ligase. A thorough understanding of the binding principles, quantitative data, and experimental methodologies outlined in this guide is essential for researchers and drug development professionals working in this critical area of therapeutic development.
References
- 1. Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. uniprot.org [uniprot.org]
- 4. Structural basis for the recognition of hydroxyproline in HIF-1 alpha by pVHL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HIF-1alpha binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure of an HIF-1alpha -pVHL complex: hydroxyproline recognition in signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. FAM-DEALAHypYIPMDDDFQLRSF | Other Fluorescent Probes: R&D Systems [rndsystems.com]
